molecular formula C20H21N5O3 B2517811 (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-hydroxyquinolin-4-yl)methanone CAS No. 2034433-38-8

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-hydroxyquinolin-4-yl)methanone

Cat. No.: B2517811
CAS No.: 2034433-38-8
M. Wt: 379.42
InChI Key: RDVRALOHDQDXAZ-UHFFFAOYSA-N
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Description

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-hydroxyquinolin-4-yl)methanone is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactions in Heterocyclic Chemistry

  • Research by Zaki, El-Dean, & Radwan (2014) focused on the synthesis and reactions of new morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline, highlighting the compound's versatility in creating various derivatives.

Applications in Organic Synthesis

  • A study by Abdel-Megid, Abass, & Hassan (2007) discussed the synthesis of various 3-heterocyclyl-quinolinones, demonstrating the compound's role in organic synthesis and the creation of heterocycles.

Photochemical Applications

  • Chen & Steinmetz (2006) explored the photoactivation of amino-substituted 1,4-benzoquinones for the release of carboxylate and phenolate leaving groups using visible light. Their study indicates potential applications in photochemical processes (Chen & Steinmetz, 2006).

Antioxidant Studies

  • Al-azawi (2016) synthesized and characterized various derivatives of the compound, revealing their potential as antioxidants, with some demonstrating significant scavenging capacity (Al-azawi, 2016).

Crystal Structure Analysis

  • The crystal structures of related tetrazine derivatives were analyzed by Xu et al. (2012), which could be relevant for understanding the structural properties of similar compounds (Xu et al., 2012).

Marine Alkaloid Synthesis

  • A synthesis of the pyrroloquinoline nucleus of the Makaluvamine alkaloids, which are known for their antineoplastic properties, was developed by White, Yager, & Yakura (1994), showcasing the compound's importance in medicinal chemistry (White, Yager, & Yakura, 1994).

Properties

IUPAC Name

4-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-24(2)17-10-21-11-19(23-17)28-13-7-8-25(12-13)20(27)15-9-18(26)22-16-6-4-3-5-14(15)16/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVRALOHDQDXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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